Crystal structure analysis of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate
Crystal structure analysis of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate
An In-Depth Technical Guide to the Crystal Structure Analysis of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive, field-proven framework for the single-crystal X-ray diffraction (SC-XRD) analysis of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate. While a public crystal structure for this specific molecule is not available as of this writing, this document outlines the complete, authoritative workflow that a researcher would follow. The methodologies described herein are grounded in established crystallographic principles and best practices, ensuring a self-validating system for obtaining and interpreting high-quality structural data.
The title compound, with CAS number 1160248-23-6, merges two privileged heterocyclic scaffolds in medicinal chemistry: the oxindole and the piperidine ring systems.[1][2] The piperidine moiety is a ubiquitous structural unit in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties.[3][4] The oxindole core is also a cornerstone in drug discovery, forming the basis for a variety of therapeutic agents. Understanding the precise three-dimensional arrangement of these fragments in the title compound is paramount for rational drug design, enabling the fine-tuning of structure-activity relationships (SARs).[5] Single-crystal X-ray diffraction is the definitive, non-destructive technique for elucidating this atomic-level information.[6][7][8]
Part 1: From Powder to Crystal — The Art and Science of Crystallization
The foundational step in any SC-XRD analysis is obtaining a high-quality single crystal. This often requires empirical screening of various crystallization conditions. The choice of solvent is critical; it must be a solvent in which the compound has moderate solubility. For a molecule like tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate, a range of solvents from moderately polar (e.g., ethyl acetate, acetone) to less polar (e.g., dichloromethane, toluene), and their mixtures with anti-solvents (e.g., hexane, heptane), should be explored.
Experimental Protocol: Vapor Diffusion for Crystal Growth
Slow evaporation is a straightforward method, but for higher quality crystals, vapor diffusion is often superior as it allows for a more controlled approach to supersaturation.
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Sample Preparation : Dissolve 5-10 mg of the title compound in a minimal amount (0.5-1.0 mL) of a suitable solvent (the "primary solvent," e.g., ethyl acetate) in a small, open vial.
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System Setup : Place this vial inside a larger, sealed jar (a "reservoir") containing a larger volume (5-10 mL) of an "anti-solvent" in which the compound is poorly soluble (e.g., n-hexane).
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Incubation : Seal the reservoir and leave it undisturbed in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).
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Mechanism of Action : The vapor of the more volatile primary solvent will slowly diffuse out of the inner vial, while the vapor of the anti-solvent diffuses in. This gradual change in solvent composition reduces the solubility of the compound, ideally leading to the formation of well-ordered single crystals over several days or weeks.
Part 2: Illuminating the Lattice — Single-Crystal X-ray Diffraction
Once a suitable crystal (ideally 0.1-0.3 mm in each dimension) is obtained, it is ready for diffraction analysis. This non-destructive technique provides detailed information about the internal lattice of the crystalline substance, including unit cell dimensions, bond lengths, and bond angles.[6]
Workflow for Data Collection and Processing
Caption: Workflow from crystal mounting to processed diffraction data.
Step-by-Step Methodology for Data Collection
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Crystal Mounting : A selected crystal is mounted on a thin glass fiber or a loop and affixed to a goniometer head.[6]
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Instrumentation : The goniometer head is placed on a single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS area detector).[9]
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Data Collection : The crystal is cooled (typically to 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles. Each spot on the diffraction pattern corresponds to a specific reflection from a set of crystal lattice planes.
Part 3: From Data to Structure — Solution and Refinement
The collected diffraction data (intensities and positions of reflections) are used to solve the crystal structure. This process involves determining the arrangement of atoms within the unit cell that gives rise to the observed diffraction pattern.
Structure Solution and Refinement Pathway
Caption: The iterative process of crystallographic structure solution and refinement.
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Structure Solution : The "phase problem" is the central challenge in crystallography. Since only the intensities (related to the square of the structure factor amplitudes) are measured, the phase information is lost. For small molecules like the title compound, "direct methods" are typically used to computationally derive an initial set of phases. This allows for the calculation of an initial electron density map.
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Model Building : From this map, the positions of the heavier atoms (C, N, O) can be identified and an initial molecular model can be built.
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Crystallographic Refinement : Refinement is the iterative process of adjusting the model parameters (atomic coordinates, thermal displacement parameters) to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.[10] This is typically done using the method of least squares.[11] The quality of the fit is monitored by the crystallographic R-factor (R1), which should ideally be below 5% for a well-refined small molecule structure.
Key Refinement Considerations
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Hydrogen Atoms : Hydrogen atoms are often located from the difference Fourier map (Fo-Fc) and are typically refined using a "riding model," where their positions are geometrically constrained relative to their parent atoms.
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Disorder : It is possible that the tert-butyl group or other flexible parts of the molecule may exhibit conformational disorder in the crystal. This must be appropriately modeled during refinement.
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Absolute Configuration : For chiral molecules, if the data is of sufficient quality, the absolute configuration can be determined using anomalous dispersion effects, typically quantified by the Flack parameter.
Part 4: Analysis and Interpretation of the Crystal Structure
A successful structure solution and refinement will yield a wealth of precise data about the molecule's three-dimensional nature.
Anticipated Structural Features
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Conformation : The piperidine ring is expected to adopt a chair conformation. The analysis will determine the orientation of the oxindole substituent (axial vs. equatorial) and the conformation of the N-Boc protecting group.
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Bond Lengths and Angles : These will be determined with high precision (typically to a few thousandths of an Ångstrom).[8] These values can be compared to standard values to identify any unusual geometric features that might imply electronic or steric strain.
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Intermolecular Interactions : The packing of molecules in the crystal lattice is governed by non-covalent interactions such as hydrogen bonds, C-H···O interactions, and van der Waals forces. A key interaction is expected between the N-H of the oxindole and the carbonyl oxygen of a neighboring molecule, forming hydrogen-bonded dimers or chains.
Data Presentation
Key crystallographic data should be summarized in a standardized table.
| Parameter | Anticipated Value/Range | Significance |
| Chemical Formula | C18H24N2O3 | Confirms the composition of the crystal. |
| Formula Weight | 316.40 g/mol | Derived from the chemical formula. |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry operations within the unit cell. |
| a, b, c (Å) | - | Dimensions of the unit cell. |
| α, β, γ (°) | - | Angles of the unit cell. |
| V (ų) | - | Volume of the unit cell. |
| Z | - | Number of molecules per unit cell. |
| R1 [I > 2σ(I)] | < 0.05 | A primary indicator of the quality of the refinement. |
| wR2 (all data) | < 0.15 | A weighted R-factor based on all data. |
| Goodness-of-Fit (S) | ~ 1.0 | Indicates a good fit between the model and the data. |
Conclusion
The crystal structure analysis of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate provides the definitive, atomic-resolution picture of its three-dimensional architecture. This information is invaluable for drug development professionals, offering critical insights into the molecule's conformation, stereochemistry, and potential intermolecular interactions. By following the rigorous, self-validating protocols outlined in this guide, researchers can ensure the generation of high-quality, trustworthy structural data, thereby accelerating the process of rational drug design and the development of novel therapeutics.
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NextSDS. Tert-Butyl 3-(2-Oxoindolin-3-Yl)Piperidine-1-Carboxylate. [Link]
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ResearchGate. (2025, September 11). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate. [Link]
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ACS Publications. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]
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